molecular formula C21H12O3 B11403569 3-(naphthalen-2-yl)-7H-furo[3,2-g]chromen-7-one

3-(naphthalen-2-yl)-7H-furo[3,2-g]chromen-7-one

Cat. No.: B11403569
M. Wt: 312.3 g/mol
InChI Key: FCWFEPMIQNTYCV-UHFFFAOYSA-N
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Description

3-(naphthalen-2-yl)-7H-furo[3,2-g]chromen-7-one is a complex organic compound that belongs to the class of furochromenes This compound is characterized by a fused ring system that includes a naphthalene moiety and a furochromene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(naphthalen-2-yl)-7H-furo[3,2-g]chromen-7-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of naphthalen-2-yl derivatives with suitable furochromene precursors. The reaction conditions often involve the use of catalysts and solvents to facilitate the cyclization process .

Industrial Production Methods

While detailed industrial production methods for this specific compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and ensuring proper purification techniques to obtain the desired compound in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(naphthalen-2-yl)-7H-furo[3,2-g]chromen-7-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can lead to a variety of substituted furochromenes .

Scientific Research Applications

3-(naphthalen-2-yl)-7H-furo[3,2-g]chromen-7-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(naphthalen-2-yl)-7H-furo[3,2-g]chromen-7-one involves its interaction with specific molecular targets and pathways. The compound can interact with cellular components, leading to changes in cellular functions. For example, its photochromic properties allow it to change structure upon exposure to light, which can be utilized in various applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(naphthalen-2-yl)-7H-furo[3,2-g]chromen-7-one is unique due to its specific fused ring system, which imparts distinct chemical and physical properties. Its combination of naphthalene and furochromene structures makes it particularly valuable for applications requiring photochromic and fluorescent characteristics .

Properties

Molecular Formula

C21H12O3

Molecular Weight

312.3 g/mol

IUPAC Name

3-naphthalen-2-ylfuro[3,2-g]chromen-7-one

InChI

InChI=1S/C21H12O3/c22-21-8-7-16-10-17-18(12-23-20(17)11-19(16)24-21)15-6-5-13-3-1-2-4-14(13)9-15/h1-12H

InChI Key

FCWFEPMIQNTYCV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=COC4=C3C=C5C=CC(=O)OC5=C4

Origin of Product

United States

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